molecular formula C14H13N5O3 B2638212 (E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide CAS No. 2035021-47-5

(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide

Cat. No. B2638212
CAS RN: 2035021-47-5
M. Wt: 299.29
InChI Key: KACZKLOANJQTBB-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Some N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles Based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine El-Essawy and Rady (2011) prepared N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives through alkylation, leading to the formation of N-alkylated products. This study demonstrated the versatility of furan-2-yl-methylidene compounds in synthesizing a range of heterocyclic compounds (El-Essawy & Rady, 2011).

Synthesis of Some New Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives Incorporating Thiazolo(3,2-a)benzimidazole Moiety Farag et al. (2011) investigated the utility of E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one as a versatile building block for synthesizing a variety of compounds, including benzo[b]furan and naphtho[1,2-b]furan derivatives. The study exemplified the multifaceted applications of furan-based compounds in medicinal chemistry and drug development (Farag et al., 2011).

First Synthesis of Piperazine-derived [1,2,4]triazolo[1,5-a]pyrazine as an Adenosine A2a Receptor Antagonist Peng et al. (2005) demonstrated the synthesis of piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines, focusing on the introduction of the piperazine to the pyrazine template through a pteridin-4-one intermediate. This research highlighted the potential of furan derivatives in developing receptor antagonists and therapeutic agents (Peng et al., 2005).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-14-13-18-17-11(19(13)7-6-15-14)9-16-12(20)5-4-10-3-2-8-22-10/h2-8H,9H2,1H3,(H,16,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZKLOANJQTBB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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